Cas no 937049-58-6 (6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole)

6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole structure
937049-58-6 structure
Produktname:6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
CAS-Nr.:937049-58-6
MF:C13H17BN2O2
MW:244.097283124924
MDL:MFCD07368067
CID:823364
PubChem ID:44119250

6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1H-Indazole-6-boronic acid pinacol ester
    • 1H-​Indazole, 6-​(4,​4,​5,​5-​tetramethyl-​1,​3,​2-​dioxaborolan-​2-​yl)​-
    • 6-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole
    • 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
    • Indazole-6-boronic acid pinacol ester
    • 1H-?Indazole, 6-?(4,?4,?5,?5-?tetramethyl-?1,?3,?2-?dioxaborolan-?2-?yl)?-
    • 1H-Indazole-6-Boronic Acid, Pinacol Ester
    • 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
    • 1H-Indazole, 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
    • YDWZPHAJTNZBEG-UHFFFAOYSA-N
    • BCP13850
    • 6-Indazoleboronic acid pinacol ester
    • STL55453
    • 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (ACI)
    • MFCD07368067
    • 6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2H-indazole
    • J-518016
    • BBL100744
    • DB-013984
    • 1H-Indazole,6-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-
    • 1788080-05-6
    • STL554538
    • CS-W006637
    • 937049-58-6
    • AKOS005255609
    • DS-17001
    • 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole
    • Z3225947006
    • DTXSID501006636
    • EN300-1068267
    • 1H-Indazole-6-boronic acid pinacol ester, >=95%
    • DB-155757
    • SCHEMBL1318307
    • AC-29518
    • SY006463
    • PB27772
    • MDL: MFCD07368067
    • Inchi: 1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)10-6-5-9-8-15-16-11(9)7-10/h5-8H,1-4H3,(H,15,16)
    • InChI-Schlüssel: YDWZPHAJTNZBEG-UHFFFAOYSA-N
    • Lächelt: N1NC2C(=CC=C(B3OC(C)(C)C(C)(C)O3)C=2)C=1

Berechnete Eigenschaften

  • Genaue Masse: 244.13800
  • Monoisotopenmasse: 244.1383080g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 18
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 319
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 47.1

Experimentelle Eigenschaften

  • Dichte: 1.15±0.1 g/cm3 (20 ºC 760 Torr),
  • Schmelzpunkt: 134-139 °C
  • Siedepunkt: 404.1℃ at 760 mmHg
  • Flammpunkt: 198.2℃
  • PSA: 47.14000
  • LogP: 1.86210

6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Sicherheitsinformationen

  • Signalwort:Warning
  • Gefahrenhinweis: H302-H315-H319-H335
  • Warnhinweis: P261-P305+P351+P338
  • Transportnummer gefährlicher Stoffe:NONH for all modes of transport
  • WGK Deutschland:3
  • Lagerzustand:Inert atmosphere,2-8°C(BD164851)

6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Zolldaten

  • HS-CODE:2934999090
  • Zolldaten:

    China Zollkodex:

    2934999090

    Übersicht:

    2934999090. Andere heterocyclische Verbindungen. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

    Deklarationselemente:

    Produktname, Komponenteninhalt, Verwendung für

    Zusammenfassung:

    2934999090. andere heterocyclische Verbindungen. MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Ambeed
A222204-1g
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
937049-58-6 98%
1g
$16.0 2025-02-24
ChemScence
CS-W006637-1g
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
937049-58-6 ≥98.0%
1g
$52.0 2022-04-26
eNovation Chemicals LLC
D409625-50g
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
937049-58-6 95%
50g
$1040 2024-05-24
eNovation Chemicals LLC
D409625-1kg
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
937049-58-6 95%
1kg
$10080 2024-05-24
eNovation Chemicals LLC
D494026-10G
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
937049-58-6 97%
10g
$185 2024-05-23
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T24560-250mg
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
937049-58-6 98%
250mg
¥399.0 2023-09-06
eNovation Chemicals LLC
D409625-500g
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
937049-58-6 95%
500g
$5600 2024-05-24
TRC
I509033-500mg
Indazole-6-boronic acid pinacol ester
937049-58-6
500mg
$87.00 2023-05-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-BV884-200mg
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
937049-58-6 98%
200mg
136.0CNY 2021-08-04
eNovation Chemicals LLC
Y1125456-5g
1H-Indazole-6-boronic acid pinacol ester
937049-58-6 95%
5g
$215 2024-07-28

6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  8 h, rt → 90 °C
Referenz
Indazole derivative as kinase inhibitor useful in treatment of cancer and its preparation
, China, , ,

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  12 h, 130 °C
Referenz
Organic light-emitting device
, European Patent Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  3 h, 145 °C
Referenz
Hit-to-Lead Optimization of Benzoxazepinoindazoles As Human African Trypanosomiasis Therapeutics
Klug, Dana M.; Tschiegg, Laura; Diaz, Rosario; Rojas-Barros, Domingo; Perez-Moreno, Guiomar; et al, Journal of Medicinal Chemistry, 2020, 63(5), 2527-2546

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  12 h, 130 °C
Referenz
Preparation of carbazoles for organic electroluminescent element
, Korea, , ,

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  16 h, rt → 80 °C
Referenz
Preparation of triazine benzimidazole compounds as antitumor agents
, World Intellectual Property Organization, , ,

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ;  6 h, 80 °C
Referenz
Discovery of 5-Azaindazole (GNE-955) as a Potent Pan-Pim Inhibitor with Optimized Bioavailability
Wang, Xiaojing ; Kolesnikov, Aleksandr; Tay, Suzanne; Chan, Grace; Chao, Qi; et al, Journal of Medicinal Chemistry, 2017, 60(10), 4458-4473

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ;  15 h, 100 °C
Referenz
Preparation of 3-substituted indole derivatives for the treatment of HIV, depression and obesity
, World Intellectual Property Organization, , ,

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  overnight, rt → 90 °C
Referenz
Preparation of amine heterocyclic compound as PIM kinase inhibitor and its application
, China, , ,

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  overnight, 90 °C
Referenz
Preparation of aminopyrimidines as heparan sulfate biosynthesis inhibitors for the treatment of diseases
, World Intellectual Property Organization, , ,

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  12 h, 130 °C
Referenz
Preparation of pyrazolo-carbazole compounds as organic electroluminescent device materials
, Korea, , ,

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  rt → 95 °C; 20 h, 95 °C
Referenz
Compound used as SHP2 inhibitor and use thereof
, World Intellectual Property Organization, , ,

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ;  overnight, 100 °C
Referenz
Preparation of indazolylpyridone derivatives and their use as MNK1/MNK2 kinase inhibitors
, World Intellectual Property Organization, , ,

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,2-Dimethoxyethane ;  18 h, rt → 85 °C; 85 °C → rt
Referenz
Preparation of pyrrolo[2,1-f][1,2,4]triazin-4-ylamines as IGF-1R kinase inhibitors for the treatment of cancer and other hyperproliferative diseases
, World Intellectual Property Organization, , ,

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethyl sulfoxide ;  rt → 90 °C; 16 h, 90 °C
Referenz
Preparation of heterocyclic compound as Syk and/or Syk-HDAC dual inhibitor
, World Intellectual Property Organization, , ,

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  overnight, 100 °C
Referenz
Preparation of compounds with AMPK agonistic activity and prodrugs thereof and their application in medicine
, China, , ,

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Catalysts: Dichlorobis(triphenylphosphine)palladium
Referenz
Preparation of pyridopyrazines as anticancer agents
, World Intellectual Property Organization, , ,

6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Raw materials

6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Preparation Products

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:937049-58-6)6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
A850809
Reinheit:99%
Menge:25g
Preis ($):268.0